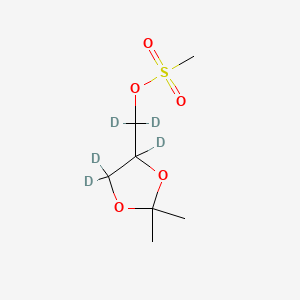
Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelastine-13C,d3 N-Oxide is a labelled metabolite of Azelastine . It is primarily used as an internal standard for the quantification of azelastine . The molecular formula of Azelastine-13C,d3 N-Oxide is C21[13C]H21D3ClN3O2 .
Molecular Structure Analysis
The molecular structure of Azelastine-13C,d3 N-Oxide includes a phthalazinone ring, a chlorophenyl group, and a deuterated methyl group attached to a nitrogen atom . The InChI key for this compound is QFWLGALGCDUDAP-KQORAOOSSA-N .Physical And Chemical Properties Analysis
Azelastine-13C,d3 N-Oxide is a white solid . It is soluble in Chloroform and Methanol . The melting point is 148-150°C . The molecular weight is 401.91 .Wissenschaftliche Forschungsanwendungen
Crystallographic and Spectroscopic Analysis
Azelastine Hydrochloride Crystal Structures and NMR Studies
Research on azelastine hydrochloride, a close relative of azelastine-13C,d3 N-oxide, explores its anhydrous and solvated forms. Studies employing powder diffraction and 13C CPMAS NMR have unveiled the crystal structures of azelastine hydrochloride, providing insights into its stability and molecular dynamics. This work lays a foundation for understanding the physical chemistry of azelastine derivatives and their behavior under various conditions (Maccaroni et al., 2009).
13C NMR and Configuration Prediction of N-Oxides Another application of scientific research involving azelastine-related compounds is the use of 13C NMR for configuration prediction of N-oxides. This technique has been applied to various compounds, indicating its potential for detailed structural analysis of azelastine-13C,d3 N-oxide. By correlating observed chemical shifts with calculated values, researchers can accurately assign configurations to N-oxides, highlighting the method's utility in stereochemical studies (Pohl et al., 2012).
Atmospheric Chemistry
Dicarboxylic Acids and Secondary Organic Aerosols (SOA) Investigations into the molecular distributions and stable carbon isotopic compositions of dicarboxylic acids, including azelaic acid, in atmospheric aerosols shed light on the sources and transformation processes of organic aerosols. This research, while not directly related to azelastine-13C,d3 N-oxide, demonstrates the broader application of isotopic labeling and analysis in environmental chemistry. The findings contribute to our understanding of atmospheric chemistry, particularly the role of biogenic sources in the formation of SOAs (Meng et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747069 |
Source


|
| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346602-76-3 |
Source


|
| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)



![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)







![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)